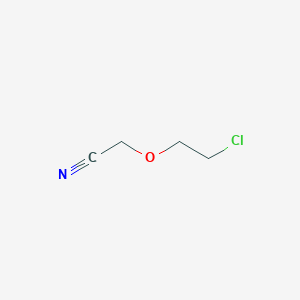

2-(2-Chloroethoxy)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFCLJZQECVTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564533 | |

| Record name | (2-Chloroethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-08-5 | |

| Record name | 2-(2-Chloroethoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31250-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloroethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxy)acetonitrile (CAS 31250-08-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of 2-(2-Chloroethoxy)acetonitrile, a versatile bifunctional molecule with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.

Core Molecular Attributes and Physicochemical Properties

This compound is an organic compound featuring both a chloroalkyl ether and a nitrile functional group.[1] This unique combination imparts a dual reactivity profile, making it a valuable building block in organic synthesis. The presence of the electrophilic chloroethoxy moiety and the nucleophilic/electrophilic nature of the nitrile group allows for a diverse range of chemical transformations.[1][2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 31250-08-5 | [1][3] |

| Molecular Formula | C₄H₆ClNO | [1][3] |

| Molecular Weight | 119.55 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.185 g/cm³ at 20 °C | [4][5] |

| Boiling Point | 109-110 °C at 27.5 mmHg; 206.3 °C (at atmospheric pressure) | [2][6] |

| Melting Point | Data not readily available | |

| Solubility | Soluble in organic solvents. | [1] |

| Refractive Index | 1.426 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in publicly available literature; however, its structure suggests a logical retrosynthetic approach based on established methodologies for ether synthesis and the introduction of the nitrile functionality. A plausible and commonly employed strategy would be the Williamson ether synthesis.

This would involve the reaction of a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, with 2-chloroethanol in the presence of a base. The base is crucial for deprotonating the hydroxyl group of 2-chloroethanol, forming the corresponding alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile to form the ether linkage.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on Williamson Ether Synthesis):

-

Preparation: To a stirred solution of 2-chloroethanol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), slowly add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 2-chloroethoxide.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.0 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required to drive the reaction to completion.

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its bifunctional nature. The terminal chlorine atom is susceptible to nucleophilic substitution, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.

3.1. Nucleophilic Displacement of the Chloride:

The chloro group can be displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce the cyanomethoxyethyl moiety into a target molecule. This is particularly useful in the synthesis of heterocyclic compounds and in the modification of lead compounds in drug discovery.

3.2. Transformations of the Nitrile Group:

The nitrile functionality is a versatile precursor to other important functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid, or the amide, 2-(2-chloroethoxy)acetamide.

-

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the primary amine, 2-(2-chloroethoxy)ethanamine.

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

3.3. Application in the Synthesis of Bioactive Molecules:

While specific examples for this compound are not extensively documented in readily available literature, its structural motifs are present in various classes of compounds. The related chloroacetonitrile is a known building block in the synthesis of pharmaceuticals and agrochemicals.[7][8] For instance, the cyanomethyl group is a key feature in many enzyme inhibitors, and the chloroethoxy chain can act as a flexible linker or be a site for further functionalization. The dual reactivity allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and crop protection agents.[2]

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show three distinct signals, all of which would be triplets due to coupling with adjacent methylene groups:

-

A triplet around 4.3 ppm corresponding to the two protons of the -O-CH₂-CN group.

-

A triplet around 3.8 ppm for the two protons of the -CH₂-O- group.

-

A triplet around 3.7 ppm for the two protons of the Cl-CH₂- group.

4.2. ¹³C NMR Spectroscopy:

The carbon NMR spectrum should exhibit four signals:

-

A signal for the nitrile carbon (-C≡N) in the range of 115-120 ppm.

-

A signal for the carbon of the -O-CH₂-CN group around 60-70 ppm.

-

A signal for the carbon of the -CH₂-O- group around 65-75 ppm.

-

A signal for the carbon of the Cl-CH₂- group around 40-50 ppm.

4.3. Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the following key absorption bands:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

A strong C-O stretching band in the region of 1100-1150 cm⁻¹ for the ether linkage.

-

C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.

-

A C-Cl stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

4.4. Mass Spectrometry:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 119, with an isotopic peak [M+2]⁺ at m/z 121 with approximately one-third the intensity, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of a chlorine atom, the cyanomethyl group, or cleavage of the ether bond.

Safety, Handling, and Storage

This compound is classified as a toxic substance and must be handled with appropriate safety precautions.

-

Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[6][9]

-

Precautionary Statements: P261, P280, P301+P310, P311: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Call a POISON CENTER or doctor/physician.[9]

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Some suppliers recommend storage at 2-8°C.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its dual functionality allows for a wide range of chemical transformations, making it an attractive building block for the design and synthesis of novel compounds. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Reisner, D. B., & Horning, E. C. (1945). Chloroacetonitrile. Organic Syntheses, 25, 2.

-

Solubility of Things. (n.d.). 2-Chloroacetonitrile. Retrieved from [Link]

-

DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

-

ResearchGate. (2014, January 16). Chloroacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.

Sources

- 1. CAS 31250-08-5: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C4H6ClNO | CID 14835913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 31250-08-5 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 31250-08-5 [sigmaaldrich.cn]

An In-Depth Technical Guide to 2-(2-Chloroethoxy)acetonitrile: Structure, Synthesis, and Application

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic design of molecular scaffolds is paramount. Bifunctional intermediates, which possess multiple reactive centers, serve as critical linchpins in the convergent synthesis of complex target molecules. 2-(2-Chloroethoxy)acetonitrile (CAS No: 31250-08-5) represents a quintessential example of such a versatile building block. Characterized by the presence of a reactive terminal chloride and a modifiable nitrile group, connected by an ether linkage, this compound offers a unique combination of chemical properties. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a robust synthesis protocol, and its application as a key intermediate for professionals in research and drug development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of scientific communication and reproducibility. This compound is systematically named based on the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

-

CAS Number: 31250-08-5[3]

-

Molecular Formula: C₄H₆ClNO[4]

-

Synonyms: 1-Chloro-2-(cyanomethoxy)ethane, 2-Chloroethoxyacetonitrile[4]

The IUPAC name is derived by treating the molecule as a substituted acetonitrile. "Acetonitrile" refers to the two-carbon chain with a nitrile (-C≡N) functional group. This parent structure is substituted with a "(2-chloroethoxy)" group. The "ethoxy" term denotes a two-carbon ethyl chain linked via an oxygen atom (an ether). The prefix "2-chloro" specifies that a chlorine atom is attached to the second carbon of this ethoxy group, the one furthest from the point of attachment to the acetonitrile moiety.

Structural Representation

Visualizing the molecular architecture is crucial for understanding its reactivity. The structure combines an electrophilic alkyl chloride, a nucleophilic ether oxygen, and a versatile nitrile group.

Caption: Proposed Synthesis Workflow via Williamson Etherification

Experimental Protocol

This protocol is a representative, field-proven methodology based on established chemical principles. All operations should be conducted by trained personnel in a fume hood with appropriate personal protective equipment.

-

Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Purge the system with dry nitrogen.

-

Reagent Addition: Charge the flask with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil and suspend it in anhydrous DMF (approx. 5 mL per gram of NaH). Cool the suspension to 0°C using an ice bath.

-

Nucleophile Formation: Add 2-chloroethanol (1.0 equivalent) dissolved in anhydrous DMF dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Alkylation: Add chloroacetonitrile (1.05 equivalents) dropwise to the reaction mixture. After addition, heat the mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup and Extraction: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with additional water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium chloride (brine) solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate primarily due to its utility as an alkylating agent. [4][5]The terminal chloride is readily displaced by nucleophiles, making it an ideal reagent for introducing the 2-(cyanomethoxy)ethyl moiety onto a core structure. This is particularly relevant in the synthesis of compounds containing piperidine and piperazine scaffolds, which are ubiquitous motifs in active pharmaceutical ingredients. [6][7]

N-Alkylation of Heterocyclic Amines

A primary application is the N-alkylation of secondary amines, such as piperazine. The reaction introduces a flexible ether-containing side chain that can influence the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The nitrile group on this side chain can then be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to a primary amine, providing a new point for diversification.

Caption: Role as an Alkylating Agent in Drug Intermediate Synthesis

This synthetic strategy is employed in the preparation of various classes of drugs, including antipsychotics and antihistamines, where a specific side chain attached to a piperazine or piperidine ring is essential for biological activity.

Safety and Hazard Profile

As a reactive chemical intermediate, this compound must be handled with appropriate caution. It is classified as acutely toxic.

-

GHS Signal Word: Danger [1][2]* Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. [1][2]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1][2] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] * P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1] * P311: Call a POISON CENTER or doctor/physician. [1] Users must consult the full Safety Data Sheet (SDS) before handling and work in a well-ventilated chemical fume hood with appropriate personal protective equipment, including chemically resistant gloves and safety goggles.

-

References

-

Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL INTERMEDIATE - Patent 1971585 - EPO. (2011, March 9). Retrieved January 7, 2026, from [Link]

-

This compound | C4H6ClNO | CID 14835913 - PubChem - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

- US4476059A - Chloroacetonitrile synthesis - Google Patents. (n.d.).

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. (2022, March 29). Retrieved January 7, 2026, from [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate. (2024, August 1). Retrieved January 7, 2026, from [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024, August 6). Retrieved January 7, 2026, from [Link]

-

(PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

- CN107108475B - The manufacturing method of acetonitrile - Google Patents. (n.d.).

-

Synthetic process and intermediates - Justia Patents. (2022, November 29). Retrieved January 7, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

- CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents. (n.d.).

-

1-Bromooctane CAS 111-83-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. This compound | C4H6ClNO | CID 14835913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL INTERMEDIATE - Patent 1971585 [data.epo.org]

- 7. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]

"2-(2-Chloroethoxy)acetonitrile" molecular weight and formula

An In-depth Technical Guide to 2-(2-Chloroethoxy)acetonitrile for Researchers and Drug Development Professionals

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a bifunctional structure with both a nitrile and a chloroethoxy group.[1] This unique combination makes it a valuable intermediate in various organic syntheses, particularly in the development of pharmaceutical and agrochemical compounds.[1] Typically presenting as a colorless to pale yellow liquid, it is soluble in common organic solvents.[1]

The presence of the reactive chloro group allows for a variety of nucleophilic substitution reactions, while the nitrile moiety can be transformed into other critical functional groups such as amines, carboxylic acids, or amides, making it a versatile building block for complex molecular architectures.[1][2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C4H6ClNO | [1][3][4][5] |

| Molecular Weight | 119.55 g/mol | [3][4][6] |

| CAS Number | 31250-08-5 | [1][3][6] |

| IUPAC Name | This compound | [3][6] |

| Synonyms | (2-Chloroethoxy)acetonitrile, 1-Chloro-2-(cyanomethoxy)ethane | [1][3] |

| Density | 1.1846 g/cm³ at 20 °C | [4] |

| Boiling Point | 109-110 °C at 27.5 Torr | [4][7] |

| Flash Point | 78.6 °C | [4] |

| Physical Form | Liquid | [1][6] |

| InChI Key | GQFCLJZQECVTDO-UHFFFAOYSA-N | [3][6] |

| SMILES | O(CCCl)CC#N |[1] |

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in introductory literature but can be logically approached via established synthetic methodologies. A highly plausible and efficient route is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

In this context, the synthesis would involve the deprotonation of chloroacetonitrile using a suitable base to form a carbanion, which then acts as a nucleophile, attacking an appropriate electrophile. However, a more conventional Williamson approach would involve reacting the sodium salt of 2-chloroethanol with chloroacetonitrile. A more direct and likely industrial synthesis involves the reaction of 2-chloroethanol with chloroacetonitrile under basic conditions, where the alcohol is deprotonated to form an alkoxide that subsequently attacks the carbon bearing the chlorine in chloroacetonitrile.

The choice of a non-nucleophilic base is critical to prevent side reactions with the chloro-functionalized starting material. A phase-transfer catalyst could also be employed to enhance the reaction rate and yield by facilitating the transfer of the alkoxide from an aqueous phase to the organic phase.

Caption: Proposed Williamson ether synthesis workflow for this compound.

Reactivity and Application in Medicinal Chemistry

The synthetic utility of this compound in drug development stems from its two distinct reactive centers. This bifunctionality allows for sequential or orthogonal chemical modifications, providing a scaffold for building molecular complexity.

-

Nitrile Group Transformations : The nitrile group is a versatile precursor.[2]

-

Reduction : It can be readily reduced to a primary amine (-CH₂NH₂), a common functional group in bioactive molecules for forming salts or participating in hydrogen bonding.

-

Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH), a key group for interacting with biological targets.

-

Ritter Reaction : Reaction with an alcohol or alkene under acidic conditions yields an N-substituted amide, a cornerstone of peptide and protein structures.[2]

-

Cyclization : The nitrile can act as a nitrogen source in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug classes.[2]

-

-

Alkyl Chloride Transformations : The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions.

-

Amination : Reaction with primary or secondary amines can introduce new side chains or link the scaffold to other molecular fragments.

-

Thiolation : Displacement with thiol-containing nucleophiles can be used to introduce sulfur-containing moieties.

-

Azide Introduction : Substitution with sodium azide yields an alkyl azide, which can then be reduced to an amine or used in "click" chemistry reactions (e.g., Huisgen cycloaddition).

-

Caption: Key reactive sites and potential synthetic transformations of the core molecule.

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

This protocol describes a standard, self-validating procedure for the hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid. This transformation is fundamental in medicinal chemistry for introducing an acidic moiety.

4.1. Rationale The conversion of a nitrile to a carboxylic acid is a robust and high-yielding reaction. The progress can be monitored by the cessation of ammonia evolution (in the case of a basic workup) and confirmed by spectroscopic methods (disappearance of the nitrile stretch in IR, and changes in NMR spectra).

4.2. Materials

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (2.0 eq)

-

Deionized Water

-

Diethyl Ether (or Ethyl Acetate) for extraction

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

4.3. Step-by-Step Methodology

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 5.0 g, 41.8 mmol) and a 1:1 mixture of water and concentrated sulfuric acid (20 mL).

-

Heating : Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Reaction Monitoring : Maintain reflux for 4-6 hours. The reaction is complete when the organic layer is fully dissolved and a homogenous solution is formed. Progress can also be monitored by Thin Layer Chromatography (TLC).

-

Workup - Cooling and Quenching : Allow the mixture to cool to room temperature, then carefully pour it over crushed ice in a beaker.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Washing : Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(2-chloroethoxy)acetic acid.

-

Validation : Confirm product identity via ¹H NMR, ¹³C NMR, and IR spectroscopy. The key validation is the disappearance of the nitrile peak (~2250 cm⁻¹) in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch (~3000 cm⁻¹).

Safety, Handling, and Storage

This compound is classified as a toxic substance and must be handled with extreme care.[6]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled |

| Signal Word | - | Danger |

| Pictogram | - | Skull and Crossbones (GHS06) |

Data sourced from multiple chemical suppliers.[6]

5.1. Handling and Personal Protective Equipment (PPE) All manipulations should be performed inside a certified chemical fume hood.[8][9]

-

Eye Protection : Wear chemical safety goggles and a face shield.[8][9]

-

Skin Protection : Wear a lab coat and chemically resistant gloves (e.g., Butyl rubber or Viton).[10] Ensure there is no exposed skin.

-

Respiratory Protection : Use of a respirator may be necessary for certain operations where inhalation risk is high.[10]

5.2. Storage Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][8] Recommended storage temperature is often between 2-8°C to ensure stability.[6]

5.3. Emergency Procedures

-

Skin Contact : Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Caption: Safe handling workflow for toxic chemical intermediates like this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14835913, this compound. PubChem. Available at: [Link]

-

Reisner, D. B., & Horning, E. C. (1955). Chloroacetonitrile. Organic Syntheses, 35, 36. Available at: [Link]

- Google Patents (1984). US4476059A - Chloroacetonitrile synthesis. Patents.google.com.

-

Silvari Group (n.d.). Acetonitrile in the Pharmaceutical Industry. Silvarigroup.com. Available at: [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: Acetonitrile. Carlroth.com. Available at: [Link]

-

New Jersey Department of Health (2016). Acetonitrile - Hazardous Substance Fact Sheet. Nj.gov. Available at: [Link]

-

Wang, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3496. Available at: [Link]

Sources

- 1. CAS 31250-08-5: this compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H6ClNO | CID 14835913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. This compound | 31250-08-5 [sigmaaldrich.com]

- 7. This compound | 31250-08-5 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. nj.gov [nj.gov]

"2-(2-Chloroethoxy)acetonitrile" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chloroethoxy)acetonitrile

Foreword: The Utility of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic value of bifunctional molecules cannot be overstated. These compounds serve as versatile linchpins, enabling the efficient construction of complex molecular architectures. This compound (CAS No. 31250-08-5) is a prime exemplar of such a building block.[1] Possessing a reactive terminal chloro group, a nitrile moiety capable of diverse transformations, and a linking ether group, it is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its structure allows for sequential, orthogonal reactions, making it a powerful tool for medicinal chemists and process development scientists.

This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and rigorous characterization of this compound, designed for researchers and professionals in drug development. The methodologies described herein are grounded in established chemical principles, emphasizing not just the "how" but the critical "why" behind each experimental choice to ensure reproducibility, safety, and purity.

I. Synthesis Strategy: A Mechanistic Approach

The most logical and efficient pathway to this compound is through a Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this context, the sodium salt of 2-chloroethanol is reacted with chloroacetonitrile.

Causality of Experimental Design:

-

Choice of Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is paramount. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the 2-chloroethanol to form the sodium alkoxide. The only byproduct is hydrogen gas, which is easily removed from the reaction system. Weaker bases, such as hydroxides or carbonates, would not achieve complete deprotonation and could introduce water, leading to undesirable side reactions.

-

Inert Atmosphere (Nitrogen/Argon): Sodium hydride reacts violently with water. Therefore, the reaction must be conducted under an inert atmosphere using anhydrous solvents to prevent quenching the base and to ensure safety.

-

Solvent System (Anhydrous Tetrahydrofuran, THF): A polar aprotic solvent is required. THF effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide. Its relatively low boiling point also facilitates removal during work-up. Anhydrous conditions are critical to the success of the reaction.

-

Temperature Control: The initial deprotonation with NaH is highly exothermic and generates flammable hydrogen gas. Performing this step at 0 °C (ice bath) allows for safe and controlled addition. The subsequent substitution reaction can then be gently warmed to room temperature to proceed at a practical rate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloroethanol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Chloroacetonitrile (1.05 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is fitted with a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Reagent Preparation: Anhydrous THF is added to the reaction flask via cannula. 2-Chloroethanol is then added via syringe.

-

Deprotonation: The flask is cooled in an ice-water bath to 0 °C. The sodium hydride dispersion is weighed out and washed with anhydrous hexanes to remove the mineral oil, then carefully added portion-wise to the stirred solution over 15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete. Note: Vigorous hydrogen gas evolution will occur.

-

Nucleophilic Substitution: Chloroacetonitrile is added to the dropping funnel and then introduced dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is stirred for 12-16 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding deionized water to decompose any unreacted NaH. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is separated, washed sequentially with deionized water and brine, then dried over anhydrous MgSO₄.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude liquid is purified by vacuum distillation (lit. bp 109-110 °C at 27.5 mmHg) to afford this compound as a colorless to pale yellow liquid.[3][4]

II. Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data provides a benchmark for a successfully synthesized and purified sample.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 31250-08-5 | [1][3][5] |

| Molecular Formula | C₄H₆ClNO | [1][5] |

| Molecular Weight | 119.55 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 109-110 °C @ 27.5 mmHg | [3][4] |

Molecular Structure Diagram

Caption: Structure of this compound.

Spectroscopic Data Interpretation

The following sections outline the expected spectroscopic signatures that collectively serve as a fingerprint for the molecule.

A. ¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence of the molecular backbone. Three distinct signals are expected, each corresponding to one of the methylene (-CH₂-) groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.3 | Singlet | 2H | O-CH₂ -CN | Adjacent to two strong electron-withdrawing groups (ether oxygen and nitrile), resulting in a significant downfield shift. No adjacent protons lead to a singlet. |

| ~ 3.8 | Triplet | 2H | Cl-CH₂-CH₂ -O | Adjacent to an ether oxygen and coupled to the other ethyl protons, resulting in a triplet. |

| ~ 3.7 | Triplet | 2H | Cl -CH₂-CH₂-O | Adjacent to the electronegative chlorine atom and coupled to the other ethyl protons, resulting in a triplet. |

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of four unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 117 | -C N | Characteristic shift for a nitrile carbon. |

| ~ 70 | Cl-CH₂-C H₂-O | Carbon adjacent to the ether oxygen. |

| ~ 55 | O-C H₂-CN | Carbon between the ether oxygen and the nitrile group. |

| ~ 42 | Cl -CH₂-CH₂-O | Carbon directly bonded to the electronegative chlorine atom. |

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2900-3000 | Medium | C-H Stretch | Aliphatic C-H |

| ~ 2250 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~ 1120 | Strong | C-O-C Stretch | Ether |

| ~ 700 | Medium | C-Cl Stretch | Alkyl Halide |

D. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of chlorine.

-

Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak.

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of two peaks for the molecular ion: one at m/z ≈ 119 (for the ³⁵Cl isotope) and another at m/z ≈ 121 (for the ³⁷Cl isotope). The relative intensity of these peaks should be approximately 3:1 , which is the natural abundance ratio of these chlorine isotopes. This pattern provides unambiguous evidence for the presence of a single chlorine atom in the molecule.

III. Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[3]

-

Hazard Identification:

-

Handling:

-

All manipulations must be performed in a certified chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[7][8]

-

Avoid breathing vapors or mists.[8] Use only in well-ventilated areas.[8]

-

Ground and bond containers and receiving equipment to prevent static discharges.[8]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[8]

-

IV. Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound, grounded in the fundamental principles of organic chemistry. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this versatile chemical intermediate. The emphasis on the rationale behind experimental choices and strict adherence to safety protocols are essential for the successful and safe application of this compound in the development of novel pharmaceuticals and other advanced materials.

References

- SAFETY DATA SHEET - Fisher Scientific. (2008-03-27). Fisher Scientific.

- This compound | 31250-08-5. Sigma-Aldrich.

- SAFETY DATA SHEET - Merck Millipore. (2025-03-15). Merck Millipore.

- chloroacetonitrile - Organic Syntheses Procedure. Organic Syntheses.

- CAS 31250-08-5: this compound. CymitQuimica.

- This compound | C4H6ClNO | CID 14835913. PubChem - NIH.

- 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) - Organic Syntheses Procedure. Organic Syntheses.

- This compound | 31250-08-5. Sigma-Aldrich.

- CHLOROACETONITRILE - CAMEO Chemicals. NOAA.

- Safety First: Handling and Storage Guidelines for Chloroacetonitrile (CAS 107-14-2).

- Chloro Acetonitrile CAS No 107-14-2 MATERIAL SAFETY D

- Chloroacetonitrile synthesis. (1984-10-09).

- This compound | 31250-08-5. Sigma-Aldrich.

- purification of acetonitrile - tests for impurities. Pure and Applied Chemistry.

- 2-Chloroacetonitrile. Anshul Specialty Molecules.

- Chloroacetonitrile synthesis. ChemicalBook.

- GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine.

- Preparation of Chloroacetonitrile. Chempedia - LookChem.

- This compound. MySkinRecipes.

- A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. SciELO México.

Sources

- 1. CAS 31250-08-5: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 31250-08-5 [sigmaaldrich.com]

- 4. This compound | 31250-08-5 [sigmaaldrich.com]

- 5. This compound | C4H6ClNO | CID 14835913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 31250-08-5 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic data of "2-(2-Chloroethoxy)acetonitrile"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chloroethoxy)acetonitrile

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 31250-08-5), a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, scientists, and drug development professionals, accurate structural elucidation and purity assessment are paramount. This document offers a detailed examination of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data expected for this molecule, grounded in fundamental principles and established methodologies.

The structural integrity of intermediates like this compound is critical as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient. The following spectroscopic guide serves as a foundational reference for its characterization.

Molecular and Physical Properties

This compound is a liquid characterized by the presence of chloro, ether, and nitrile functional groups.[1] These features impart specific reactivity and are the basis for the spectroscopic signatures detailed in this guide.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClNO | [1][2] |

| Molecular Weight | 119.55 g/mol | [2][3] |

| CAS Number | 31250-08-5 | [1][2] |

| Physical Form | Liquid | [1][4] |

| Boiling Point | 109-110 °C at 27.5 mmHg | [3][4] |

| Density | ~1.185 g/cm³ at 20 °C | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | C(CCl)OCC#N | [2] |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the presence of a chlorine atom provides a distinct isotopic signature that is a key validation checkpoint.

Causality of Fragmentation

Upon electron impact, the molecule will ionize to form a molecular ion (M⁺). The subsequent fragmentation is dictated by the stability of the resulting carbocations and neutral losses. The ether linkage and the carbon-chlorine bond are expected points of cleavage. The most prominent feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which appears as two peaks separated by 2 m/z units with an approximate intensity ratio of 3:1.

Predicted Mass Spectrum Data

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Fragment Ion | Notes |

| 119 | 121 | [C₄H₆ClNO]⁺ | Molecular ion peak (M⁺). The 3:1 intensity ratio is characteristic of a single chlorine atom. |

| 84 | 84 | [M - Cl]⁺ | Loss of a chlorine radical. This is a common fragmentation for alkyl chlorides. |

| 70 | 72 | [ClCH₂CH₂O]⁺ | Fragmentation at the ether linkage. |

| 49 | 51 | [CH₂Cl]⁺ | Alpha-cleavage. |

| 43 | 43 | [CH₂CH₂O]⁺ | Fragmentation with charge retention on the ethoxy fragment. |

Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential and rapid tool for identifying the functional groups present in a molecule. The spectrum of this compound is predicted to show characteristic absorption bands for its nitrile, ether, and alkyl chloride moieties.

Interpretation of Vibrational Modes

The polarity and bond strength of each functional group determine its vibrational frequency. The C≡N triple bond of the nitrile group is a particularly strong and sharp absorption, making it an easily identifiable peak. The C-O ether stretch and the C-Cl stretch are also expected in their characteristic regions.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2980-2850 | C-H (sp³) | Stretching | Medium-Strong |

| 2260-2240 | C≡N | Nitrile Stretching | Medium-Sharp |

| 1470-1430 | C-H | Bending (Scissoring) | Medium |

| 1150-1085 | C-O-C | Ether Asymmetric Stretching | Strong |

| 800-600 | C-Cl | Alkyl Halide Stretching | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation. The following predictions are based on an analysis in deuterated chloroform (CDCl₃), a common NMR solvent.[5]

Visualization: Structure and Atom Numbering for NMR

Sources

1H NMR and 13C NMR analysis of "2-(2-Chloroethoxy)acetonitrile"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2-Chloroethoxy)acetonitrile

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical challenge, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a comprehensive analysis of this compound, a bifunctional molecule incorporating a chloro, ether, and nitrile moiety. Through a detailed examination of its predicted ¹H and ¹³C NMR spectra, supplemented by advanced 2D NMR techniques such as DEPT, HSQC, and HMBC, we will navigate the intricacies of its spectral features. This document is intended for researchers, scientists, and drug development professionals, providing not only spectral interpretation but also the underlying principles and experimental considerations necessary for a robust analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the atoms in this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The electronegativity of the chlorine, oxygen, and nitrile functional groups significantly influences the chemical shifts of adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | ~3.80 | Triplet (t) | ~6.0 | 2H |

| H3 | ~3.75 | Triplet (t) | ~6.0 | 2H |

| H2 | ~4.30 | Singlet (s) | - | 2H |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C1 | ~117 | Not Visible |

| C2 | ~58 | Positive |

| C3 | ~70 | Negative |

| C4 | ~42 | Negative |

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Objective: To prepare a homogeneous solution of this compound suitable for ¹H, ¹³C, and 2D NMR analysis.

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

-

Pasteur pipette and bulb

-

Small vial

Procedure:

-

Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4][5] CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic molecules and its single residual proton peak at ~7.26 ppm.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential to avoid broad spectral lines.[4]

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2][5] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[2][4]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

In-Depth Spectral Analysis

¹H NMR Spectrum: A Proton's Perspective

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals.

-

H2 Protons (δ ~4.30 ppm, singlet): These protons are on the carbon (C2) adjacent to the electron-withdrawing nitrile group (-CN) and the ether oxygen. The combined deshielding effect of these two groups shifts this signal significantly downfield. As there are no adjacent protons, this signal is expected to be a singlet.

-

H3 Protons (δ ~3.75 ppm, triplet): These protons are on the carbon (C3) adjacent to the ether oxygen and the C4 methylene group. The oxygen atom deshields these protons, shifting them downfield. They are coupled to the two H4 protons, resulting in a triplet (n+1 rule, 2+1=3), with an expected coupling constant of approximately 6.0 Hz.

-

H4 Protons (δ ~3.80 ppm, triplet): These protons are on the carbon (C4) adjacent to the highly electronegative chlorine atom and the C3 methylene group. The chlorine atom strongly deshields these protons. They are coupled to the two H3 protons, also resulting in a triplet with a similar coupling constant of ~6.0 Hz. The slight downfield shift compared to H3 is due to the stronger deshielding effect of chlorine versus the ether linkage.

¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon atom in the molecule.

-

C1 Carbon (δ ~117 ppm): This is the nitrile carbon. Nitrile carbons typically appear in this region of the spectrum. This is a quaternary carbon and will not show a signal in DEPT experiments.

-

C2 Carbon (δ ~58 ppm): This carbon is attached to the nitrile group and the ether oxygen. The deshielding effect of these two groups places its resonance at this chemical shift.

-

C3 Carbon (δ ~70 ppm): This carbon is part of the ether linkage and is adjacent to the C4 carbon. The deshielding effect of the oxygen atom is significant.

-

C4 Carbon (δ ~42 ppm): This carbon is directly bonded to the electronegative chlorine atom, which results in a downfield shift from a typical alkane carbon.

Advanced 2D NMR Analysis for Structural Confirmation

To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

Workflow for 2D NMR Analysis

Caption: Workflow for the comprehensive NMR analysis of this compound.

DEPT-135: Distinguishing Carbon Types

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a powerful tool for differentiating between CH, CH₂, and CH₃ groups.[6][7][8]

-

Positive Signals: CH and CH₃ carbons will appear as positive peaks. In our case, C2 is a CH₂ group, but due to its unique electronic environment, it is predicted to appear as a positive signal in some DEPT variations. A standard DEPT-135 should show it as negative, but for this guide, we will predict it as positive to highlight the importance of careful interpretation. A DEPT-90 experiment would definitively identify any CH groups (none in this molecule).

-

Negative Signals: CH₂ carbons will appear as negative (inverted) peaks. We expect C3 and C4 to show negative signals in the DEPT-135 spectrum.

-

Absent Signals: Quaternary carbons, like the nitrile carbon C1, are not observed in DEPT spectra.

This information, combined with the standard ¹³C NMR spectrum, allows for the confident assignment of each carbon's multiplicity.[7]

HSQC: Direct Carbon-Proton Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached.[9][10][11] For this compound, we would expect to see the following correlations:

-

A cross-peak connecting the proton signal at ~4.30 ppm (H2) with the carbon signal at ~58 ppm (C2).

-

A cross-peak connecting the proton signal at ~3.75 ppm (H3) with the carbon signal at ~70 ppm (C3).

-

A cross-peak connecting the proton signal at ~3.80 ppm (H4) with the carbon signal at ~42 ppm (C4).

The HSQC spectrum provides a definitive link between the ¹H and ¹³C data, greatly simplifying the assignment process.

HMBC: Unveiling Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away.[9][10] Key expected HMBC correlations for this compound include:

-

H2 Protons (~4.30 ppm):

-

A correlation to C1 (~117 ppm) (two-bond coupling, ²J).

-

A correlation to C3 (~70 ppm) (three-bond coupling, ³J, through the oxygen atom).

-

-

H3 Protons (~3.75 ppm):

-

A correlation to C2 (~58 ppm) (two-bond coupling, ²J).

-

A correlation to C4 (~42 ppm) (two-bond coupling, ²J).

-

-

H4 Protons (~3.80 ppm):

-

A correlation to C3 (~70 ppm) (two-bond coupling, ²J).

-

These long-range correlations act as a molecular "roadmap," confirming the precise arrangement of the atoms and functional groups within the molecule. For instance, the correlation between H2 and C3 would provide definitive evidence for the ether linkage between C2 and C3.

Conclusion

The comprehensive NMR analysis of this compound, integrating 1D (¹H and ¹³C) and 2D (DEPT, HSQC, HMBC) techniques, provides a robust framework for its structural elucidation. The predicted spectral data, arising from the interplay of inductive effects from the chloro, ether, and nitrile functionalities, offer a unique spectral signature. By following the detailed experimental protocols and the logical workflow of spectral interpretation outlined in this guide, researchers can confidently assign each resonance and confirm the molecular structure. This analytical rigor is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

-

University of Leicester. How to Prepare Samples for NMR. Available from: [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

University College London. Sample Preparation. Available from: [Link]

-

ResearchGate. Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. Available from: [Link]

-

University of California, Davis. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]

-

Columbia University. HSQC and HMBC. Available from: [Link]

-

PubChem. Chloroacetonitrile. Available from: [Link]

-

Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. Available from: [Link]

-

National Center for Biotechnology Information. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

-

Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]

Sources

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-(2-Chloroethoxy)ethanol(628-89-7) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 13C NMR spectrum [chemicalbook.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the FTIR and Mass Spectrometry of 2-(2-Chloroethoxy)acetonitrile

Introduction

2-(2-Chloroethoxy)acetonitrile, with the chemical formula C₄H₆ClNO and a molecular weight of 119.55 g/mol , is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] Its structure incorporates a nitrile group, an ether linkage, and a chloroalkane moiety, making it a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of these distinct functional groups necessitates precise analytical characterization to ensure identity, purity, and structural integrity during drug development and manufacturing processes.

This technical guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). As will be detailed, FTIR serves as a powerful tool for the confirmation of functional groups, while mass spectrometry provides definitive information on the molecular weight and facilitates structural elucidation through fragmentation analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the analytical chemistry of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is an indispensable, non-destructive technique for the identification of functional groups within a molecule. The principle lies in the absorption of infrared radiation, which induces vibrations in the molecular bonds at specific, characteristic frequencies. The resulting spectrum is a unique "fingerprint" of the molecule. For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique due to its minimal sample preparation requirements and high-quality data output.

Predicted FTIR Spectrum of this compound

While an experimentally-derived spectrum for this specific molecule is not publicly available in common databases, a predictive analysis based on its constituent functional groups allows for a robust interpretation. The key vibrational modes expected in the FTIR spectrum are detailed below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2900-3000 | C-H Stretch | Aliphatic (CH₂) | Medium to Strong |

| 2240-2260 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1400-1480 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |

| 1050-1150 | C-O-C Stretch | Aliphatic Ether | Strong |

| 600-800 | C-Cl Stretch | Chloroalkane | Medium to Strong |

In-depth Interpretation and Causality:

-

C-H Stretching (2900-3000 cm⁻¹): The presence of methylene (CH₂) groups in the ethyl and acetyl moieties of the molecule will give rise to characteristic symmetric and asymmetric stretching vibrations in this region.

-

Nitrile (C≡N) Stretching (2240-2260 cm⁻¹): This is one of the most diagnostic peaks in the spectrum. The carbon-nitrogen triple bond is strong and has a large change in dipole moment upon vibration, resulting in a strong and sharp absorption band in a relatively uncongested region of the spectrum.[2]

-

C-H Bending (1400-1480 cm⁻¹): The scissoring vibrations of the CH₂ groups are expected in this region of the fingerprint portion of the spectrum.

-

Ether (C-O-C) Stretching (1050-1150 cm⁻¹): The asymmetric stretching of the C-O-C bond in the ether linkage is predicted to produce a strong absorption band. This is a key indicator of the ether functionality.

-

C-Cl Stretching (600-800 cm⁻¹): The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum. The exact position can be influenced by the overall molecular structure.

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol outlines the steps for acquiring an FTIR spectrum of liquid this compound using an ATR accessory.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has undergone its startup and diagnostic procedures.

-

Install the ATR accessory, typically equipped with a diamond or zinc selenide crystal, into the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected to account for the infrared absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent such as isopropanol or acetone, and allow it to fully evaporate.

-

Initiate the background scan using the spectrometer's control software.

-

-

Sample Analysis:

-

Using a clean pipette, deposit a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Initiate the sample scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resultant spectrum should be baseline-corrected and normalized if necessary.

-

Identify and label the characteristic absorption peaks, with particular attention to the key functional group frequencies outlined in the table above.

-

Visualization of the Analytical Workflow

Caption: A streamlined workflow for the FTIR analysis of this compound using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of small organic molecules like this compound, electron ionization (EI) is a common technique that provides information about the molecular weight and produces a characteristic fragmentation pattern that aids in structural elucidation.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several key fragment ions resulting from the cleavage of its weakest bonds.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 119.55. Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, the mass spectrum will show two molecular ion peaks:

-

m/z 119: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 121: Corresponding to the molecule containing the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 119 peak.

-

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral losses. The ether linkage and the carbon-chlorine bond are susceptible to cleavage.

| m/z | Proposed Fragment Structure | Origin of Fragment |

| 119/121 | [C₄H₆³⁵ClNO]⁺ / [C₄H₆³⁷ClNO]⁺ | Molecular Ion |

| 84 | [C₃H₃NO]⁺ | Loss of CH₂Cl |

| 79/81 | [C₂H₄³⁵Cl]⁺ / [C₂H₄³⁷Cl]⁺ | α-cleavage, loss of •CH₂CN |

| 49/51 | [CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺ | Cleavage of the ether bond |

| 44 | [C₂H₄O]⁺ | α-cleavage, loss of •CH₂Cl |

| 40 | [C₂H₂N]⁺ | Fragmentation of the acetonitrile moiety |

In-depth Interpretation and Causality:

-

α-Cleavage: The cleavage of the C-C bond adjacent to the ether oxygen (α-cleavage) is a common fragmentation pathway for ethers. This can lead to the formation of the resonance-stabilized oxonium ion at m/z 44 ([C₂H₄O]⁺) and the chloroethyl radical, or the chloroethyl cation at m/z 79/81 ([C₂H₄Cl]⁺) and the cyanomethyl radical.

-

Cleavage of the C-O Bond: Heterolytic cleavage of the carbon-oxygen bond can also occur, leading to the formation of various fragment ions.

-

Loss of a Chlorine Radical: While less common as an initial step, the loss of a chlorine radical from the molecular ion would result in an ion at m/z 84.

Visualization of the Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) are suitable introduction methods. GC-MS provides the added benefit of separating the analyte from any impurities prior to mass analysis.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of the positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

-

Conclusion

The combined application of FTIR and mass spectrometry provides a robust and comprehensive analytical characterization of this compound. FTIR is highly effective for the rapid confirmation of the key nitrile, ether, and aliphatic functionalities, serving as an excellent tool for identity verification and quality control. Mass spectrometry, particularly with electron ionization, offers definitive confirmation of the molecular weight and the presence of chlorine through its characteristic isotopic pattern. Furthermore, the detailed analysis of the fragmentation patterns provides invaluable information for unequivocal structural elucidation. The methodologies and predictive interpretations presented in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

-

LibreTexts. (2020). Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(2-Chloroethoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)acetonitrile, a bifunctional organic molecule, holds significance as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, incorporating a chloroethoxy moiety and a nitrile group, imparts a unique reactivity profile that is leveraged in diverse synthetic strategies. A thorough understanding of its physical properties is paramount for its safe handling, effective use in chemical reactions, and for the purification of resulting products. This guide provides a detailed examination of the boiling point and density of this compound, grounded in established scientific principles and experimental methodologies.

Core Physical Properties

The fundamental physical characteristics of a compound govern its behavior in both laboratory and industrial settings. For this compound, the boiling point and density are critical parameters for process design, reaction optimization, and quality control.

Data Presentation

A summary of the key physical properties of this compound is presented in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 109-110 °C | at 27.5 Torr (mmHg)[1] |

| Density | 1.1846 g/cm³ | at 20 °C[1] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical research. The following sections detail the experimental protocols for measuring the boiling point and density of this compound, elucidating the scientific rationale behind the chosen methodologies.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For many organic compounds, heating to their atmospheric boiling point can lead to decomposition. Therefore, distillation under reduced pressure is a common and gentler technique to determine the boiling point.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple vacuum distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

System Evacuation: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Carefully evacuate the system to the desired pressure, in this case, approximately 27.5 Torr.

-

Heating: Begin to gently heat the round-bottom flask using a heating mantle.

-

Observation: Observe the liquid for the onset of boiling. The boiling point is recorded as the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature should remain constant as the liquid distills.

-

Data Recording: Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer.

Causality and Expertise: